molecular formula C20H20N2O3 B5802767 N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide

N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B5802767
M. Wt: 336.4 g/mol
InChI Key: PUQGNQIRAMGAEY-UHFFFAOYSA-N
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Description

N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide, also known as NBFC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NBFC belongs to the class of benzofuran compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide involves the inhibition of specific signaling pathways and cellular processes. N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to inhibit the activity of specific enzymes and proteins, including protein kinases and transcription factors, which play critical roles in various cellular processes. By inhibiting these enzymes and proteins, N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide can disrupt key signaling pathways and cellular processes, leading to the inhibition of cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. In addition, N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have minimal toxicity and side effects, making it an attractive candidate for therapeutic development.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide is its high potency and specificity, which allows for the effective inhibition of specific cellular processes and signaling pathways. In addition, N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have minimal toxicity and side effects, making it a safe and effective candidate for therapeutic development. However, one of the limitations of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the development and application of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide. One potential direction is the development of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide-based therapies for cancer, inflammation, and viral infections. Another potential direction is the further elucidation of the molecular mechanisms underlying the activity of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide, which could lead to the identification of new therapeutic targets and the development of more effective therapies. Additionally, the development of new synthetic methods for the production of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide could lead to the development of more efficient and cost-effective production processes.

Synthesis Methods

The synthesis of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide involves the reaction of 2-aminobenzophenone with isobutyl isocyanate in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound in high purity.

Scientific Research Applications

N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to inhibit the replication of viruses by targeting specific viral proteins.

properties

IUPAC Name

N-[3-(2-methylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(2)12-21-19(23)15-7-5-8-16(10-15)22-20(24)18-11-14-6-3-4-9-17(14)25-18/h3-11,13H,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQGNQIRAMGAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide

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